![molecular formula C10H16BNO4 B11749421 {1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrrol-2-yl}boronic acid](/img/structure/B11749421.png)
{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrrol-2-yl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrrol-2-yl}boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrrol-2-yl}boronic acid typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected amine is then subjected to boronation reactions to introduce the boronic acid functionality.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrrol-2-yl}boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrrol-2-yl}boronic acid has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of {1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrrol-2-yl}boronic acid in chemical reactions involves the interaction of the boronic acid group with other reactants. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- {1-[(tert-butoxy)carbonyl]-1H-indol-2-yl}boronic acid
- {1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid
Uniqueness
{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrrol-2-yl}boronic acid is unique due to its specific structure, which includes a pyrrole ring and a Boc-protected amine. This structure allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis.
Properties
Molecular Formula |
C10H16BNO4 |
|---|---|
Molecular Weight |
225.05 g/mol |
IUPAC Name |
[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO4/c1-7-5-6-8(11(14)15)12(7)9(13)16-10(2,3)4/h5-6,14-15H,1-4H3 |
InChI Key |
CGNGRRXKNSSFDR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(N1C(=O)OC(C)(C)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749344.png)
![1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11749348.png)
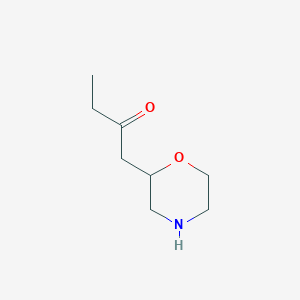
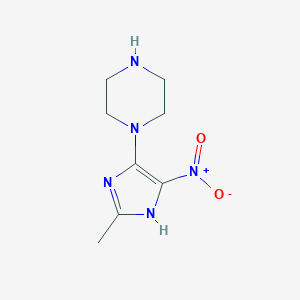
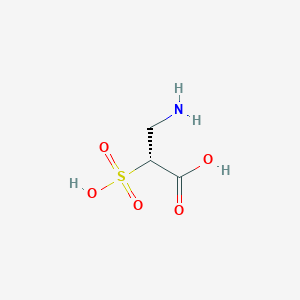
![1-(butan-2-yl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11749377.png)
![(1Z)-2-ethyl-2-[2-(ethylamino)ethyl]-1-(hydroxyimino)hydrazin-1-ium-1-olate](/img/structure/B11749385.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749394.png)
![2-Propanol, 1-methoxy-3-[(1-methylethyl)amino]-](/img/structure/B11749395.png)
![[(2-Ethoxy-2-oxoethyl)carbamoyl]formic acid](/img/structure/B11749403.png)
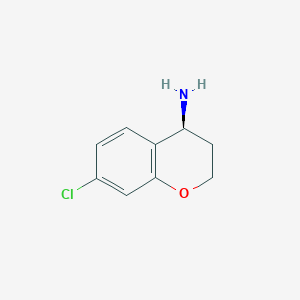
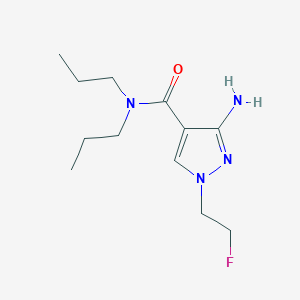
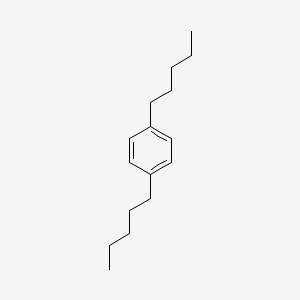
![3-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11749440.png)
